molecular formula C20H18N4O5S2 B11929966 Cefalonium (anhydrous)

Cefalonium (anhydrous)

Cat. No.: B11929966
M. Wt: 458.5 g/mol
InChI Key: FMZXNVLFJHCSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cefalonium can be synthesized from 7-aminocephalosporanic acid. The process involves several steps:

Industrial Production Methods: In industrial settings, cefalonium is produced by mixing ethyl oleate and microcrystalline wax, heating and melting the mixture, and then adding surfactants, immune active factors, beta-defensins, and cefalonium. The mixture is then uniformly ground using a colloid mill to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cefalonium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

Cefalonium exerts its effects by inhibiting enzymes involved in the biosynthesis of cell wall peptidoglycan, leading to the lysis of bacteria. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

    Cefapirin: Another first-generation cephalosporin used in veterinary medicine.

    Cefaclor: A second-generation cephalosporin with a broader spectrum of activity.

    Cefalexin: A first-generation cephalosporin used in both human and veterinary medicine.

Uniqueness of Cefalonium: Cefalonium is unique due to its specific application in veterinary medicine for the treatment of bovine mastitis. Its efficacy against Gram-positive bacteria, particularly staphylococci, makes it a valuable antibiotic in the veterinary field .

Properties

IUPAC Name

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZXNVLFJHCSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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